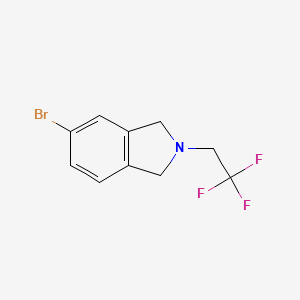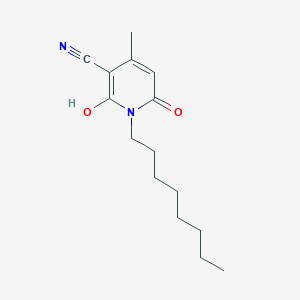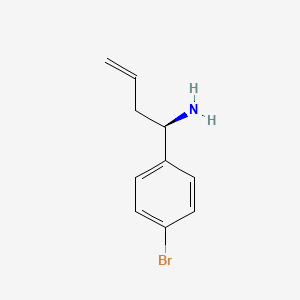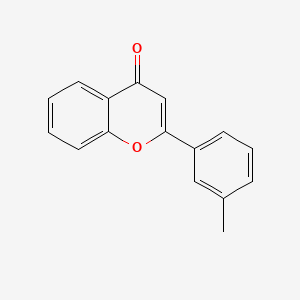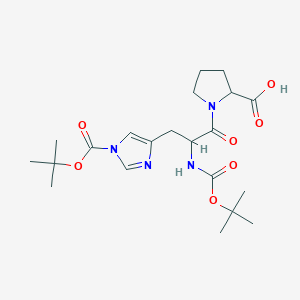
Boc-DL-His(1-Boc)-DL-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-His(1-Boc)-DL-Pro-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of histidine and proline, both of which are amino acids. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups, which serve as protective groups during chemical reactions. These protective groups are crucial in preventing unwanted side reactions, thereby ensuring the integrity of the desired product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-His(1-Boc)-DL-Pro-OH typically involves the protection of the amino groups of histidine and proline with Boc groups. The process begins with the reaction of histidine and proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of Boc-protected histidine and proline. The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-His(1-Boc)-DL-Pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU.
Oxidation and Reduction: The histidine moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are frequently used as coupling reagents.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and oxidized or reduced derivatives of the histidine moiety.
Wissenschaftliche Forschungsanwendungen
Boc-DL-His(1-Boc)-DL-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of Boc-DL-His(1-Boc)-DL-Pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc groups protect the amino groups during the coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc groups are removed under acidic conditions, revealing the free amino groups. This allows the peptide to fold into its active conformation and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-His(1-Boc)-L-Pro-OH: A similar compound with L-configuration of histidine and proline.
Fmoc-DL-His(1-Fmoc)-DL-Pro-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group instead of Boc.
Boc-DL-His(1-Boc)-DL-Ala-OH: Similar compound with alanine instead of proline.
Uniqueness
Boc-DL-His(1-Boc)-DL-Pro-OH is unique due to its specific combination of histidine and proline with Boc protection. This combination allows for the synthesis of peptides with unique properties and functionalities, making it a valuable tool in peptide chemistry.
Eigenschaften
Molekularformel |
C21H32N4O7 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28) |
InChI-Schlüssel |
VGBYSJWNCPPTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



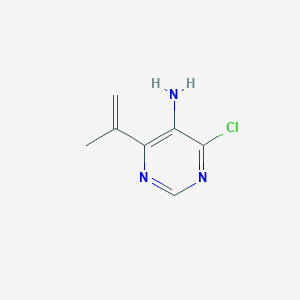
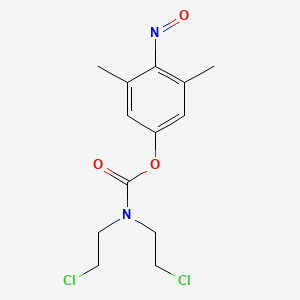
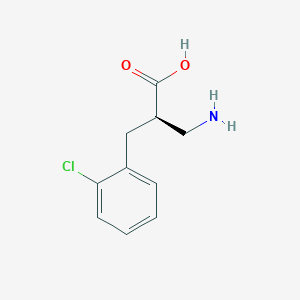

![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)
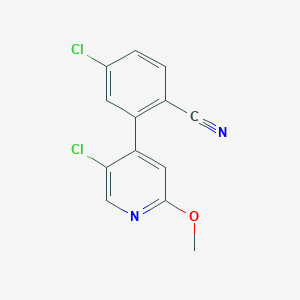
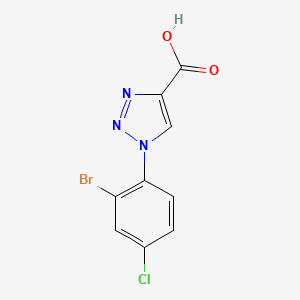
![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
